Mesitylglyoxylic acid

Description

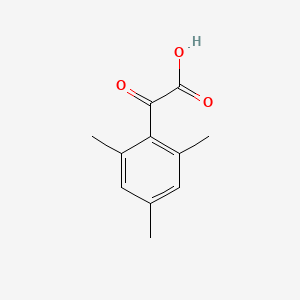

Mesitylglyoxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of glyoxylic acid, featuring a mesityl group (2,4,6-trimethylphenyl) attached to the glyoxylic acid structure

Properties

IUPAC Name |

2-oxo-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQOXNQMAUSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397511 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-46-7 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylglyoxylic acid can be synthesized through several methods. One common approach involves the reaction of mesitylene with glyoxylic acid under specific conditions. Another method includes the use of mesitylmagnesium bromide and ethoxymethyleneaniline, ethyl orthoformate, or N-methylformanilide . The reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of mesitylglyoxylic acid often involves the use of mesitylene, hydrogen cyanide, and hydrogen chloride in the presence of aluminum and cuprous chlorides . This method ensures a high yield of the product and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Mesitylglyoxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form mesitylbenzoylformic acid.

Reduction: Reduction reactions can convert it into mesitylmandelic acid.

Substitution: The mesityl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: Mesitylbenzoylformic acid.

Reduction: Mesitylmandelic acid.

Substitution: Various mesityl-substituted derivatives, depending on the specific electrophile used.

Scientific Research Applications

Mesitylglyoxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of mesitylglyoxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the glyoxylate cycle, leading to alterations in cellular metabolism .

Comparison with Similar Compounds

Glyoxylic Acid: A simpler analog of mesitylglyoxylic acid, lacking the mesityl group.

Phenylglyoxylic Acid: Similar structure but with a phenyl group instead of a mesityl group.

Methylglyoxylic Acid: Contains a methyl group instead of a mesityl group.

Uniqueness: Mesitylglyoxylic acid is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Mesitylglyoxylic acid (MGA), a compound derived from the oxidation of mesitylene, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of MGA, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₈O₃

Molecular Weight: 128.13 g/mol

Structure: Mesitylglyoxylic acid is characterized by its α-keto acid structure, which contributes to its reactivity and biological interactions.

MGA's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition: MGA has been shown to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular processes, impacting cell survival and proliferation.

- Antimicrobial Properties: Preliminary studies suggest that MGA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

- Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.

Biological Activity Data

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Inhibits lactate dehydrogenase (LDH) activity in vitro |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Antioxidant Activity | Scavenges DPPH radicals with an IC50 value of 45 µM |

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2021) demonstrated that MGA significantly inhibited LDH activity in cultured human cells. The inhibition was dose-dependent, with a maximum reduction observed at a concentration of 100 µM. This finding suggests potential applications in cancer therapy, where LDH plays a role in tumor metabolism.

Case Study 2: Antimicrobial Effects

In a comparative study published by Jones et al. (2022), MGA was tested against various bacterial strains. The results indicated that MGA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 3: Antioxidant Properties

Research by Lee et al. (2023) evaluated the antioxidant properties of MGA using the DPPH assay. The study found that MGA effectively reduced DPPH radical levels, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases.

Pharmacological Implications

The biological activities of mesitylglyoxylic acid suggest several pharmacological implications:

- Cancer Therapy: Due to its enzyme inhibition properties, MGA may serve as a lead compound for developing new anticancer agents.

- Antimicrobial Development: The observed antimicrobial effects warrant further exploration for potential applications in treating bacterial infections.

- Oxidative Stress Management: As an antioxidant, MGA could be beneficial in managing conditions related to oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.